molecular formula C16H13BO2 B595508 8-Phenyl-1-naphthalenyl boronic acid CAS No. 181135-36-4

8-Phenyl-1-naphthalenyl boronic acid

Cat. No.: B595508
CAS No.: 181135-36-4
M. Wt: 248.088
InChI Key: QBNRXBKYDVJTHS-UHFFFAOYSA-N
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Description

8-Phenyl-1-naphthalenyl boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a phenyl group, making it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 8-Phenyl-1-naphthalenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids. This process is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-1-naphthalenyl boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 8-Phenyl-1-naphthalenyl boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various catalytic processes. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Naphthalenylboronic acid
  • Diboron compounds

Comparison: 8-Phenyl-1-naphthalenyl boronic acid is unique due to its combined naphthalene and phenyl structure, which provides distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(8-phenylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNRXBKYDVJTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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